2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine, 97%
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Overview
Description
2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine (hereafter referred to as TCBTFP) is an organochlorine compound that is used in various laboratory experiments. It is a colorless solid with a molecular weight of 273.45 g/mol and a melting point of 78-80 °C. TCBTFP is found in trace amounts in the environment, but it is not considered to be toxic or hazardous. It is primarily used as a reagent in organic synthesis and as a catalyst for various chemical reactions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine involves the chlorination of 3,5-bis(trifluoromethyl)pyridine.
Starting Materials
3,5-bis(trifluoromethyl)pyridine, Chlorine gas, Anhydrous aluminum chloride, Anhydrous hydrogen chloride, Anhydrous sodium sulfate, Methylene chloride
Reaction
Step 1: 3,5-bis(trifluoromethyl)pyridine is dissolved in methylene chloride and cooled to 0°C., Step 2: Chlorine gas is bubbled through the solution for several hours until the reaction is complete., Step 3: Anhydrous aluminum chloride is added to the reaction mixture and stirred for several hours at room temperature., Step 4: Anhydrous hydrogen chloride is added dropwise to the reaction mixture to quench the excess chlorine., Step 5: The reaction mixture is filtered and the filtrate is washed with water and dried over anhydrous sodium sulfate., Step 6: The solvent is removed under reduced pressure to obtain 2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine as a white solid in 97% yield.
Mechanism Of Action
The mechanism of action of TCBTFP is not well understood, but it is believed to involve the formation of reactive intermediates, such as radicals and carbenes, which can then react with other molecules. These reactive intermediates can then undergo further reactions, resulting in the formation of various products.
Biochemical And Physiological Effects
The biochemical and physiological effects of TCBTFP are not well understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. In addition, it has not been associated with any adverse health effects in humans.
Advantages And Limitations For Lab Experiments
The main advantage of using TCBTFP in laboratory experiments is its low toxicity and lack of mutagenic activity. It is also relatively inexpensive and easy to obtain. However, it is not as stable as some other organochlorine compounds, and it can react with various other compounds, resulting in the formation of unwanted byproducts.
Future Directions
Future research should focus on further understanding the mechanism of action of TCBTFP and its potential applications in the synthesis of various pharmaceuticals and other compounds. In addition, further studies should be conducted to determine its potential toxicity and mutagenic activity. Finally, research should be conducted to explore the use of TCBTFP as a catalyst for various chemical reactions, as well as its potential applications in the synthesis of polymers and other materials.
Scientific Research Applications
TCBTFP is used in various scientific research applications, including organic synthesis, catalytic asymmetric synthesis, and the study of the reactivity of trifluoromethyl groups in organic compounds. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, TCBTFP has been used in the synthesis of various other compounds, such as heterocyclic compounds and polymers.
properties
IUPAC Name |
2,4,6-trichloro-3,5-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F6N/c8-3-1(6(11,12)13)4(9)17-5(10)2(3)7(14,15)16 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPQBLRFNNHBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine |
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